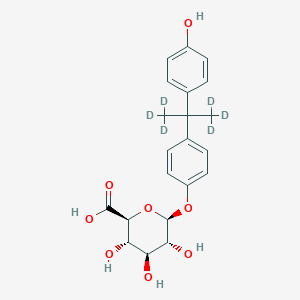

Bisphenol A-d6 beta-D-Glucuronide

Vue d'ensemble

Description

Bisphenol A-d6 beta-D-Glucuronide (BPA-d6-β-D-Glucuronide) is a synthetic compound used in laboratory experiments to study the effects of bisphenol A (BPA) on biochemical and physiological processes. BPA-d6-β-D-Glucuronide is an important tool for researchers as it provides a more reliable and accurate method of testing the effects of BPA on organisms. BPA is an endocrine-disrupting chemical (EDC) which has been linked to a number of health problems, including reproductive and developmental issues.

Applications De Recherche Scientifique

Environmental Health

Scientific Field

Environmental Health Application Summary: Bisphenol A-d6 beta-D-Glucuronide is used to assess environmental exposure to Bisphenol A (BPA) and its potential health implications, especially in vulnerable populations like pregnant women . Methods of Application:

- Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for direct measurement of BPA and its metabolites . Results Summary: Studies have found high exposure levels to BPA, with median concentrations of BPA glucuronide significantly higher than those of free BPA, indicating widespread environmental exposure .

Biochemistry Research

Scientific Field

Biochemistry Application Summary: In biochemistry, Bisphenol A-d6 beta-D-Glucuronide serves as a reference compound for studying the metabolic pathways of BPA and its effects on cellular processes . Methods of Application:

- Quantification: Employing solid-phase extraction and LC–MS/MS for accurate quantification in biological samples . Results Summary: The synthesized standard aids in understanding BPA metabolism and its distribution in body fluids, contributing to the assessment of BPA’s endocrine-disrupting potential .

Toxicology Studies

Scientific Field

Toxicology Application Summary: Bisphenol A-d6 beta-D-Glucuronide is pivotal in toxicological studies to understand the impact of BPA on metabolic disorders such as obesity and diabetes . Methods of Application:

- Metabolic Analysis: Measurement of weight, insulin levels, and lipid profiles following exposure to BPA . Results Summary: Findings suggest that BPA exposure can lead to metabolic alterations, with BPA glucuronide potentially playing a role in fat accumulation and insulin resistance .

Pharmacology

Scientific Field

Pharmacology Application Summary: This compound is utilized in pharmacological research to develop sensitive methods for measuring free and total BPA in human urine, aiding in the understanding of BPA’s pharmacokinetics . Methods of Application:

- Isotope Dilution Mass Spectrometry: Use of labeled BPA glucuronide for optimizing enzymatic reactions and determining conjugated BPA concentrations . Results Summary: The method provides a sensitive approach to detect BPA levels in human biological samples, crucial for evaluating exposure and potential health risks .

Analytical Chemistry Methods

Scientific Field

Analytical Chemistry Application Summary: Bisphenol A-d6 beta-D-Glucuronide is essential in developing analytical methods for the determination of BPA in various matrices, ensuring accurate environmental and health assessments . Methods of Application:

- Derivatization and Analysis: Solid-phase extraction combined with gas chromatography-electron impact/mass spectrometry/mass spectrometry (GC-EI/MS/MS) for low detection limits . Results Summary: The analytical methods enable the detection of BPA at very low concentrations, facilitating monitoring of BPA exposure from different sources .

Endocrinology Research

Scientific Field

Endocrinology Application Summary: In endocrinology, the compound is used to explore the effects of BPA and its metabolites on hormonal activity and the development of conditions like insulin resistance . Methods of Application:

- Cell Culture Studies: Investigating the impact of BPA glucuronide on adipocyte function and hormone signaling pathways . Results Summary: Research indicates that BPA metabolites may influence fat cell development and endocrine functions, highlighting the need for further investigation into BPA’s effects on hormonal health .

These applications demonstrate the versatility of Bisphenol A-d6 beta-D-Glucuronide in advancing our understanding of BPA’s environmental presence, biological impact, and health implications. The detailed methodologies and results from these studies contribute significantly to the body of knowledge on BPA and its potential risks.

Development of Analytical Methods

Scientific Field

Analytical Chemistry Application Summary: This compound is crucial for developing sensitive analytical methods to measure both free and total BPA in human urine, which is essential for assessing exposure and understanding BPA’s pharmacokinetics . Methods of Application:

- Isotope Dilution Mass Spectrometry: Utilizing labeled BPA glucuronide to optimize enzymatic reactions and accurately determine conjugated BPA concentrations in urine samples . Results Summary: The developed method achieved a very low detection limit, allowing for the measurement of BPA concentrations in urine samples collected from pregnant women, with a median concentration of 1.21 ng/mL for total BPA .

Environmental Exposure Assessment

Scientific Field

Environmental Health Application Summary: Bisphenol A-d6 beta-D-Glucuronide is used to directly measure BPA and its metabolites in pregnant women, revealing high exposure levels and potential implications for fetal development . Methods of Application:

- Direct Measurement: Employing LC-MS/MS to simultaneously measure unconjugated BPA, BPA glucuronide, and BPA sulfate in urine samples . Results Summary: The study found universal and high exposure to BPA among pregnant women, with median concentrations of 0.25 μg/g creatinine for unconjugated BPA and 4.67 μg/g creatinine for BPA glucuronide .

Isotopic Labeling in Disease Treatment

Scientific Field

Medical Research Application Summary: Isotopic labeling using compounds like Bisphenol A-d6 beta-D-Glucuronide is explored for its potential in imaging, diagnosis, and newborn screening in various diseases . Methods of Application:

- Isotopic Labeling: Incorporating isotopes into biological molecules to trace the pathways and interactions within the body . Results Summary: While specific outcomes for Bisphenol A-d6 beta-D-Glucuronide are not detailed, isotopic labeling is a promising area for enhancing diagnostic accuracy and treatment efficacy .

Propriétés

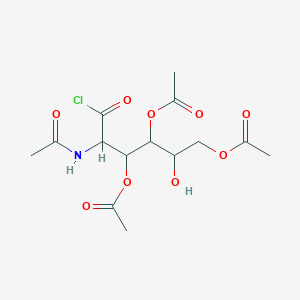

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOXXYQSBJDHB-LZDRGMMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017896 | |

| Record name | Bisphenol A-d6 beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisphenol A-d6 beta-D-Glucuronide | |

CAS RN |

1610029-53-2 | |

| Record name | Bisphenol A-d6 beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)